molecular formula C9H7NO2 B2970017 Indolizine-7-carboxylic acid CAS No. 1533853-53-0

Indolizine-7-carboxylic acid

Cat. No. B2970017
CAS RN: 1533853-53-0
M. Wt: 161.16
InChI Key: MZGOUPQENOEKHJ-UHFFFAOYSA-N
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Description

Indolizine-7-carboxylic acid is a compound with the molecular weight of 161.16 . It is a nitrogen-containing heterocycle that has potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .


Synthesis Analysis

The synthesis of indolizines has been achieved through various methods. One of the recent advances is the palladium-catalyzed, multicomponent synthesis of indolizines . The reaction proceeds via the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes . This provides a route to prepare indolizines in a modular fashion from combinations of commercially available or easily generated reagents: 2-bromopyridines, imines, and alkynes .


Molecular Structure Analysis

The molecular structure of Indolizine-7-carboxylic acid is represented by the linear formula C9H7NO2 . The InChI code for this compound is 1S/C9H7NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h1-6H,(H,11,12) .


Chemical Reactions Analysis

Indolizine-7-carboxylic acid can participate in various chemical reactions. For instance, it can undergo palladium-catalyzed synthesis via the carbonylative coupling of bromopyridines, imines, and alkynes . This reaction proceeds via the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes .


Physical And Chemical Properties Analysis

Indolizine-7-carboxylic acid is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in dry conditions .

Safety and Hazards

Indolizine-7-carboxylic acid is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Safety measures include using only in well-ventilated areas, wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The synthesis of indolizine derivatives is a field of ongoing research. Recent advances in the synthesis of indolizines and their derivatives by radical cyclization/cross-coupling have been reported . This review anticipates that it will provide a deep understanding of this topic, and ultimately help researchers to develop novel approaches for the synthesis of indolizine and its derivatives .

properties

IUPAC Name

indolizine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGOUPQENOEKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CC(=CC2=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolizine-7-carboxylic acid

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